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Compound of Interest

Compound Name: 4-(5-Iodopyridin-2-yl)morpholine

Cat. No.: B1306204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability,

synthetic methodologies, and potential biological relevance of the chemical compound 4-(5-
Iodopyridin-2-yl)morpholine. This document is intended to serve as a valuable resource for

researchers in medicinal chemistry, pharmacology, and drug discovery who are interested in

utilizing this molecule for their studies.

Core Compound Information
IUPAC Name: 4-(5-iodopyridin-2-yl)morpholine CAS Number: 470463-42-4 Molecular

Formula: C₉H₁₁IN₂O Molecular Weight: 290.10 g/mol

Commercial Sourcing
4-(5-Iodopyridin-2-yl)morpholine is readily available for research purposes from a variety of

chemical suppliers. The compound is typically offered in research quantities with purity levels

suitable for laboratory use. Below is a summary of representative commercial sources and

typical product specifications.
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Supplier Catalog Number Purity
Available
Quantities

ChemScene CS-0097043 ≥97%
50mg, 100mg, 250mg,

500mg, 1g

Santa Cruz

Biotechnology
sc-217304 - 100mg, 250mg, 1g

Toronto Research

Chemicals
I719570 - 25mg, 100mg

BLD Pharm BD139976 ≥97% 1g, 5g, 25g

A2B Chem AB139976 ≥97% 1g, 5g, 25g

Note: Availability and exact purity specifications may vary by lot and supplier. Researchers are

advised to request a certificate of analysis for specific batches.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-(5-Iodopyridin-2-
yl)morpholine is not widely published in peer-reviewed journals, its synthesis can be achieved

through standard nucleophilic aromatic substitution reactions. A representative protocol,

adapted from the synthesis of the analogous compound 4-(5-bromopyridin-2-yl)morpholine, is

provided below. This method involves the displacement of a halogen from the pyridine ring with

morpholine.

Representative Synthesis of 4-(5-halopyridin-2-
yl)morpholine
Materials:

2,5-dihalopyridine (e.g., 2-chloro-5-iodopyridine or 2,5-dibromopyridine)

Morpholine

A suitable base (e.g., potassium carbonate, triethylamine)
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A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a

high-boiling point alcohol)

Experimental Procedure:

To a solution of 2,5-dihalopyridine (1.0 equivalent) in a suitable solvent, add morpholine (1.1

to 1.5 equivalents) and a base (2.0 to 3.0 equivalents).

The reaction mixture is heated to a temperature ranging from 80°C to 150°C, depending on

the reactivity of the starting materials and the solvent used.

The progress of the reaction should be monitored by an appropriate analytical technique,

such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry

(LC-MS).

Upon completion, the reaction mixture is cooled to room temperature and the solvent is

removed under reduced pressure.

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate,

dichloromethane).

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated in vacuo.

The crude product can be purified by column chromatography on silica gel or by

recrystallization to yield the desired 4-(5-halopyridin-2-yl)morpholine.

Potential Biological Significance and Signaling
Pathways
The morpholine moiety is a privileged structure in medicinal chemistry, and pyridine-containing

compounds are known to interact with a wide range of biological targets.[1] While the specific

biological activity of 4-(5-Iodopyridin-2-yl)morpholine has not been extensively characterized

in publicly available literature, structurally similar compounds, particularly those with a

morpholine-substituted heterocyclic core, have been investigated as inhibitors of various

protein kinases.[2]
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One of the most prominent target families for such scaffolds is the Phosphoinositide 3-kinase

(PI3K) family of lipid kinases.[2][3] The PI3K/AKT/mTOR signaling pathway is a critical

regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a

hallmark of many cancers.[2] The morpholine group in PI3K inhibitors often forms a key

hydrogen bond with the hinge region of the kinase domain.[4]

Based on this precedent, a plausible hypothesis is that 4-(5-Iodopyridin-2-yl)morpholine
could act as an inhibitor of one or more PI3K isoforms. The iodinated pyridine ring would likely

occupy the ATP-binding pocket of the enzyme.

Below is a diagram illustrating the general workflow for the synthesis of 4-(5-Iodopyridin-2-
yl)morpholine and a diagram of the canonical PI3K/AKT/mTOR signaling pathway, which

represents a potential target for this class of compounds.
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A generalized workflow for the synthesis of 4-(5-Iodopyridin-2-yl)morpholine.
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The PI3K/AKT/mTOR signaling pathway, a potential target for 4-(5-Iodopyridin-2-
yl)morpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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